Methyl 6-fluorobenzo[b]thiophene-2-carboxylate
Description
Properties
IUPAC Name |
methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7FO2S/c1-13-10(12)9-4-6-2-3-7(11)5-8(6)14-9/h2-5H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SQPXPMLXQVWORI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(S1)C=C(C=C2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7FO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10722226 | |
| Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
550998-52-2 | |
| Record name | Methyl 6-fluoro-1-benzothiophene-2-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10722226 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate typically involves the fluorination of benzothiophene derivatives followed by esterification. One common method includes the reaction of 6-fluorobenzo[b]thiophene-2-carboxylic acid with methanol in the presence of a catalyst such as sulfuric acid to form the ester .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale esterification reactions under controlled conditions to ensure high purity and yield .
Chemical Reactions Analysis
Types of Reactions
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert it into thiols or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alkoxides can be employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced derivatives.
Substitution: Various substituted benzothiophene derivatives.
Scientific Research Applications
Pharmaceutical Development
Anticancer Agents:
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate has been identified as a critical intermediate in the synthesis of novel anticancer drugs. Its structural properties allow for modifications that enhance bioactivity against various cancer cell lines. Research indicates that compounds derived from this structure exhibit potent anti-proliferative effects, making them candidates for further development in cancer therapeutics .
Anti-inflammatory Drugs:
The compound also plays a role in developing anti-inflammatory agents. Studies have shown that derivatives of this compound can inhibit inflammatory pathways, providing a basis for new treatments for chronic inflammatory diseases .
Antimicrobial Activity:
Substituted benzo[b]thiophenes, including this compound, have demonstrated broad-spectrum antimicrobial activity. This property is particularly valuable in addressing antibiotic resistance, as these compounds can serve as templates for designing new antibiotics .
Agricultural Chemicals
Herbicides and Fungicides:
In agriculture, this compound is utilized in formulating agrochemicals such as herbicides and fungicides. Its effectiveness in controlling pest populations while being environmentally friendly supports sustainable agricultural practices .
Crop Yield Improvement:
Research indicates that compounds based on this structure can enhance crop resilience against diseases and pests, thereby improving overall yield and sustainability in farming practices. This application is crucial as the agricultural sector faces increasing challenges from climate change and pest resistance .
Material Science
Advanced Materials:
this compound is being explored for its potential in creating advanced materials, particularly polymers and coatings. The unique properties imparted by the fluorine atom contribute to enhanced durability and resistance to environmental degradation .
Fluorescent Dyes:
The compound's fluorine content also makes it suitable for developing fluorescent dyes used in biological imaging. These dyes aid researchers in visualizing cellular processes with high precision, facilitating advancements in biomedical research .
Chemical Research
Synthetic Reagent:
In organic synthesis, this compound serves as a valuable reagent. It allows chemists to explore new chemical reactions and develop innovative compounds across various applications .
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of Methyl 6-fluorobenzo[b]thiophene-2-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom enhances its binding affinity and specificity, making it a valuable tool in biochemical studies. The pathways involved often include enzyme inhibition or activation, depending on the context of its use .
Comparison with Similar Compounds
Data Tables for Comparative Analysis
Table 1: Structural and Physical Properties
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| Methyl 6-fluorobenzo[b]thiophene-2-carboxylate | 550998-52-2 | C₁₀H₇FO₂S | 210.22 | 6-F, 2-COOCH₃ |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | 104795-85-9 | C₁₀H₇ClO₂S | 226.68 | 6-Cl, 2-COOCH₃ |
| Methyl 6-bromobenzo[b]thiophene-2-carboxylate | 360576-01-8 | C₁₀H₇BrO₂S | 271.14 | 6-Br, 2-COOCH₃ |
| Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | Not available | C₁₁H₉FO₂S | ~224.25 (estimated) | 6-F, 2-COOCH₂CH₃ |
Biological Activity
Methyl 6-fluorobenzo[b]thiophene-2-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its antimicrobial and anticancer properties, mechanisms of action, and structural comparisons with related compounds.
Overview of Biological Activities
Research has demonstrated that this compound exhibits notable antimicrobial properties, particularly against drug-resistant strains of Staphylococcus aureus. The compound's unique structure allows it to effectively interact with bacterial targets, enhancing its ability to inhibit bacterial growth. Additionally, derivatives of this compound have shown promise in anticancer applications, indicating its versatility as a therapeutic agent .
Antimicrobial Activity
The Minimum Inhibitory Concentrations (MIC) of this compound against Staphylococcus aureus have been evaluated, revealing that structural modifications significantly influence its biological activity. The presence of the fluorine atom is particularly critical for enhancing the compound's efficacy .
Anticancer Properties
In terms of anticancer activity, various derivatives have been synthesized and tested against different cancer cell lines. These studies indicate that the compound can induce apoptosis and inhibit cell proliferation, making it a candidate for further development in cancer therapy .
The mechanism through which this compound exerts its effects involves specific interactions with biological targets such as enzymes and receptors. The fluorine atom enhances binding affinity and specificity, which is crucial for its role in biochemical assays and therapeutic applications. The pathways involved often include enzyme inhibition or activation depending on the context of its use .
Structural Comparisons
This compound shares structural similarities with several other compounds within the benzo[b]thiophene family. Below is a comparison table highlighting some related compounds:
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Ethyl 6-fluorobenzo[b]thiophene-2-carboxylate | Ethyl group instead of methyl | Exhibits different solubility and reactivity |
| Methyl 3-chloro-6-fluorobenzo[b]thiophene-2-carboxylate | Chlorine substitution at position 3 | Potentially different biological activity profile |
| Methyl 6-chlorobenzo[b]thiophene-2-carboxylate | Chlorine instead of fluorine | May show enhanced stability and different reactivity |
| Methyl 4-fluorobenzo[b]thiophene-2-carboxylate | Fluorine substitution at position 4 | Different electronic properties affecting reactivity |
These comparisons illustrate how subtle changes in structure can lead to significant variations in chemical behavior and biological activity .
Case Studies and Research Findings
Recent studies have focused on the synthesis and biological evaluation of various substituted benzo[b]thiophenes, including this compound. For instance, a study published in Heliyon reported on the synthesis of derivatives that exhibited enhanced antimicrobial activity against multiple pathogens . Another investigation highlighted the compound's potential in inhibiting cancer cell growth through mechanisms involving apoptosis induction .
Q & A
Q. What are the common synthetic routes for preparing Methyl 6-fluorobenzo[b]thiophene-2-carboxylate?
Methodological Answer: The synthesis typically involves multi-step procedures starting with functionalized benzo[b]thiophene precursors. Key steps include:
- Lithiation and Electrophilic Substitution : For fluorination, lithiation at the 6-position using BuLi/TMEDA followed by reaction with a fluorinating agent (e.g., Selectfluor™) .
- Esterification : Subsequent carboxylation or transesterification using methanol and acid catalysts (e.g., H₂SO₄) to form the methyl ester .
- Purification : Column chromatography or reverse-phase HPLC (e.g., methanol-water gradients) to isolate the product .
Q. Example Protocol :
Dissolve 6-fluorobenzo[b]thiophene-2-carboxylic acid in dry methanol.
Add catalytic H₂SO₄ and reflux at 70°C for 12 hours.
Concentrate under reduced pressure and purify via silica gel chromatography (ethyl acetate/hexane).
Q. How is this compound characterized spectroscopically?
Methodological Answer:
- ¹H/¹³C NMR :
- ¹H NMR : Peaks for the methyl ester (~3.9 ppm, singlet) and aromatic protons (6.8–8.2 ppm, multiplet patterns indicating fluorine coupling) .
- ¹³C NMR : Carbonyl resonance at ~165–170 ppm (ester C=O) and aromatic carbons influenced by fluorine substituents .
- IR Spectroscopy : Stretching vibrations for C=O (~1700 cm⁻¹), C-F (~1250 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) .
- Melting Point : Compare with literature values (e.g., structurally similar compounds melt at 107–220°C) .
Table 1 : Representative Spectral Data for Analogous Compounds
Q. What are the stability considerations for handling this compound?
Methodological Answer:
- Storage : Keep in airtight containers under inert gas (N₂/Ar) at –20°C to prevent hydrolysis or oxidation .
- Incompatible Materials : Avoid strong acids/bases (risk of ester hydrolysis) and oxidizing agents (risk of sulfur oxidation) .
- Decomposition Products : CO, CO₂, and sulfur oxides may form under combustion .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve fluorination efficiency in the synthesis?
Methodological Answer:
- Solvent Selection : Use polar aprotic solvents (e.g., THF, DMF) to stabilize lithiated intermediates .
- Temperature Control : Maintain lithiation at 0–25°C to prevent side reactions .
- Fluorinating Agents : Compare Selectfluor™, NFSI, or F₂ gas for regioselectivity and yield .
- Monitoring : Use TLC or LC-MS to track fluorination progress and minimize over-reaction .
Table 2 : Fluorination Efficiency with Different Agents
| Fluorinating Agent | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Selectfluor™ | THF | 25 | 75 |
| NFSI | DMF | 0 | 68 |
Q. How does the fluorine substituent influence the electronic properties of the benzo[b]thiophene core?
Methodological Answer:
- Electron-Withdrawing Effect : Fluorine increases electrophilicity at the 2-position, enhancing reactivity in nucleophilic substitutions .
- Computational Analysis : DFT calculations (e.g., B3LYP/6-31G*) show decreased electron density at the 6-position due to fluorine’s inductive effect .
- Comparative Studies : Compare NMR chemical shifts of 6-fluoro vs. 6-chloro derivatives to assess electronic perturbations .
Q. How should researchers address contradictory spectral data during characterization?
Methodological Answer:
Q. What pharmacological applications are explored for this compound derivatives?
Methodological Answer:
- Kinase Inhibition : Analogous compounds (e.g., PLK1 inhibitors) show antitumor activity in hepatocellular carcinoma .
- Antibacterial Agents : Thiophene derivatives with fluorine substituents exhibit enhanced membrane penetration .
- Structure-Activity Relationship (SAR) : Modify the 6-fluoro and ester groups to optimize bioavailability and target binding .
Table 3 : Biological Activity of Selected Analogues
| Compound | Target | IC₅₀ (nM) | Reference |
|---|---|---|---|
| Methyl 3-((2-((1-(dimethylglycyl)...)thiophene-2-carboxylate | PLK1 | 12 | |
| 2-Amino-3-acyl-tetrahydrobenzothiophene | Bacterial Gyrase | 0.5 μM |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
